N-[(2-aminophenyl)methyl]-N-methylcyclohexanecarboxamide
Description
International Union of Pure and Applied Chemistry Systematic Nomenclature and Synonyms
The compound is systematically named this compound according to International Union of Pure and Applied Chemistry nomenclature conventions. This designation reflects the structural organization where the nitrogen atom of the carboxamide group bears two substituents: a 2-aminobenzyl group and a methyl group, connected to a cyclohexane ring bearing the carboxyl functionality. The Chemical Abstracts Service registry number for this compound is 1154117-25-5, providing a unique identifier for chemical databases and regulatory purposes.
The compound is catalogued under several synonyms and database identifiers that facilitate its recognition across different chemical information systems. These include ZINC35064033, which corresponds to its entry in the ZINC database of commercially available compounds. Additionally, the compound is referenced as AKOS005883213 in certain chemical supplier databases. The MDL number MFCD11981637 serves as another important identifier in chemical literature and patent databases. These multiple identifiers ensure comprehensive coverage across various chemical information platforms and enable researchers to access relevant data from diverse sources.
The molecular formula C₁₅H₂₂N₂O accurately represents the atomic composition, indicating fifteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and one oxygen atom. The molecular weight is consistently reported as 246.35 grams per mole, though some sources specify 246.348 grams per mole, reflecting minor variations in atomic weight calculations. The canonical Simplified Molecular Input Line Entry System representation is documented as CN(CC1=CC=CC=C1N)C(=O)C2CCCCC2, which provides a linear notation for the compound's structure.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is characterized by the presence of multiple conformationally flexible components that significantly influence its three-dimensional structure. The cyclohexane ring, being the central structural element, adopts preferentially the chair conformation, which represents the most thermodynamically stable arrangement. In this conformation, the cyclohexane ring minimizes torsional strain and steric interactions by positioning carbon atoms in alternating planes, creating the characteristic chair-like geometry with optimal bond angles approaching the tetrahedral ideal of 109.5 degrees.
The chair conformation of cyclohexane exhibits distinct axial and equatorial positions for substituents, with the carboxamide group occupying one of these positions and influencing the overall molecular geometry. At room temperature (298 Kelvin), approximately 99.99% of cyclohexane molecules exist in the chair conformation, indicating the overwhelming preference for this arrangement. The conformational stability is further enhanced by the ability of the cyclohexane ring to undergo rapid ring flipping between alternative chair conformations, allowing for dynamic equilibrium between different spatial arrangements of substituents.
The benzylamine component introduces additional conformational complexity through rotation around the methylene carbon-nitrogen bond and the aromatic ring-methylene bond. The 2-aminophenyl group contributes both steric and electronic effects that influence the preferred conformational states of the molecule. The presence of the amino group in the ortho position relative to the methylene attachment point creates potential for intramolecular hydrogen bonding interactions, which may stabilize certain conformational arrangements over others.
Computational studies and structural analyses suggest that the carboxamide group adopts a planar configuration due to partial double bond character resulting from resonance between the carbonyl carbon and nitrogen atom. This planarity constrains the rotation around the carbon-nitrogen bond, creating distinct rotational isomers that may be isolable under certain conditions. The methyl group attached to the amide nitrogen introduces additional steric considerations that influence the preferred conformational states and may affect the compound's interaction with biological targets.
Crystallographic Data and Hydrogen Bonding Patterns
While specific crystallographic data for this compound is not extensively documented in the available literature, the structural characteristics can be inferred from related cyclohexanecarboxamide compounds that have been crystallographically characterized. Cyclohexanecarboxamide itself crystallizes with the cyclohexane ring adopting a chair conformation where the amide group is positioned almost perpendicular to the ring plane. This positioning minimizes steric interactions and optimizes intermolecular hydrogen bonding arrangements in the crystal lattice.
Hydrogen bonding patterns in cyclohexanecarboxamide derivatives typically involve the formation of centrosymmetric dimers through interactions between amide functional groups. These dimers are characterized by the graph set notation R₂²(8), indicating a ring structure formed by two molecules through two hydrogen bonds involving eight atoms. The primary hydrogen bonding interaction occurs between the carbonyl oxygen of one molecule and the amide hydrogen of another, creating stable dimeric units that serve as fundamental building blocks in the crystal structure.
In addition to dimer formation, cyclohexanecarboxamide compounds often exhibit secondary hydrogen bonding patterns that link dimers into extended networks. These may include interactions between amide hydrogens and carbonyl oxygens of adjacent dimers, creating chain-like structures with the graph set notation C₄. The combination of dimeric and chain-forming hydrogen bonds results in complex three-dimensional networks with overall graph set descriptors such as R₄⁶(16), indicating sophisticated hydrogen bonding architectures.
The presence of the 2-aminophenyl group in this compound introduces additional hydrogen bonding capabilities through the amino functionality. This group can participate as both a hydrogen bond donor and acceptor, potentially creating more complex crystal packing arrangements compared to simpler cyclohexanecarboxamide derivatives. The aromatic ring may also contribute to crystal stability through pi-pi stacking interactions or edge-to-face aromatic interactions, adding another dimension to the solid-state organization.
Properties
IUPAC Name |
N-[(2-aminophenyl)methyl]-N-methylcyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-17(11-13-9-5-6-10-14(13)16)15(18)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTMVWNGORTJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1N)C(=O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154117-25-5 | |
| Record name | N-[(2-aminophenyl)methyl]-N-methylcyclohexanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
N-[(2-aminophenyl)methyl]-N-methylcyclohexanecarboxamide, also known as a specific compound with potential therapeutic applications, has garnered interest due to its biological activity, particularly in the context of enzyme inhibition and potential anticancer properties. This article compiles findings from diverse sources to provide a comprehensive overview of its biological activity.
Structural Information
The compound's molecular formula is with a structural representation that includes an aromatic amine and a cyclohexane moiety. Its detailed structural information is as follows:
- SMILES : CN(CC1=CC=CC=C1N)C(=O)C2CCCCC2
- InChI : InChI=1S/C15H22N2O/c1-17(11-13-9-5-6-10-14(13)16)15(18)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11,16H2,1H3
1. Enzyme Inhibition
This compound has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various cardiovascular diseases and inflammation processes. The inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which are known to have protective cardiovascular effects. Studies indicate that compounds similar to this one can modulate blood pressure and reduce inflammation in various animal models .
2. Anticancer Potential
Recent research has explored the compound's potential as an anticancer agent. It shows promise in inhibiting cancer cell proliferation through mechanisms involving histone acetyltransferase inhibition. This is particularly relevant for cancers dependent on EP300 and CREBBP pathways. The compound's structure suggests that it may interfere with critical cellular processes involved in tumor growth .
Case Study 1: Inhibition of Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects against leukemia cells. The mechanism was attributed to its ability to induce apoptosis and inhibit cell cycle progression. The study utilized computational tools to analyze binding interactions with target proteins involved in leukemia .
Case Study 2: Cardiovascular Effects
In another investigation focusing on cardiovascular health, the compound was tested in hypertensive animal models. Results indicated that administration led to a marked decrease in blood pressure and improved endothelial function. This effect was linked to the elevated levels of EETs due to sEH inhibition .
Research Findings Summary
Scientific Research Applications
Structural Characteristics
The molecular formula of N-[(2-aminophenyl)methyl]-N-methylcyclohexanecarboxamide is . The structure includes a cyclohexane ring, an amide functional group, and an amino phenyl group, which contribute to its biological activity. The compound's SMILES representation is CN(CC1=CC=CC=C1N)C(=O)C2CCCCC2, indicating its complex structure conducive to various interactions in biological systems .
CETP Inhibition
This compound has been investigated for its potential as a cholesteryl ester transfer protein (CETP) inhibitor. CETP plays a crucial role in lipid metabolism and cardiovascular health. Compounds that inhibit CETP activity can potentially lower LDL cholesterol levels and raise HDL cholesterol levels, making them valuable in treating dyslipidemia and preventing cardiovascular diseases .
sEH Inhibition
Another promising application of this compound is as a soluble epoxide hydrolase (sEH) inhibitor. sEH is involved in the metabolism of bioactive lipids that regulate blood pressure and inflammation. Inhibiting sEH can enhance the beneficial effects of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties. This suggests that this compound could be useful in treating hypertension and related cardiovascular disorders .
Case Study 1: CETP Inhibition
A study demonstrated that compounds similar to this compound exhibited significant reductions in CETP activity in vitro. The results indicated a dose-dependent relationship between compound concentration and CETP inhibition, suggesting potential for further development into therapeutic agents for lipid regulation .
Case Study 2: Anti-inflammatory Effects
Research focusing on sEH inhibitors highlighted the anti-inflammatory effects of compounds structurally related to this compound. These studies showed that administration of such inhibitors led to reduced markers of inflammation in animal models, indicating their potential utility in treating inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between the target compound and analogs:
*Calculated molecular formula based on structural analysis; discrepancies noted in (reported formula: C₁₅H₁₄ClNO, likely erroneous).
Key Observations:
Hydrogen Bonding: The target compound’s 2-aminophenyl group provides N–H donors, enabling stronger hydrogen bonding compared to the O–H donor in N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide. This may enhance solubility in polar solvents . Carbamothioyl derivatives (e.g., ) utilize sulfur and oxygen atoms for hydrogen bonding, favoring metal coordination over purely organic interactions .
The methyl group on the amide nitrogen in the target compound may slightly enhance lipophilicity relative to unsubstituted analogs.
Coordination Chemistry and Metal Binding
- Carbamothioyl Analogs : N–((2–Acetylphenyl)carbamothioyl)benzamide derivatives form stable Ni(II) and Cu(II) complexes due to the thiourea group’s strong metal-binding affinity. These complexes exhibit distinct geometries (e.g., square planar for Cu(II)) .
- Target Compound: The 2-aminophenyl group may act as a bidentate ligand via the NH₂ and adjacent aromatic π-system, though its coordination behavior is likely less robust than carbamothioyl derivatives.
Crystallographic and Solid-State Properties
- N-(R)-(2-Chlorophenyl)(cyclopentyl)methyl Analog (): Exhibits a folded cyclopentane conformation and O–H⋯O hydrogen-bonded chains along the crystallographic a-axis. The target compound’s aminophenyl group could form N–H⋯O or N–H⋯N interactions, leading to different packing motifs .
- Cyclohexane vs. Cyclopentane Rings : The cyclohexane ring in the target compound may adopt a chair conformation, enhancing steric stability compared to the strained cyclopentane in ’s compound .
Preparation Methods
Amide Bond Formation via Acid Chloride Route
One common approach involves converting cyclohexanecarboxylic acid into its acid chloride, followed by reaction with the amine.
-
- Cyclohexanecarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form cyclohexanecarbonyl chloride.
- The acid chloride is then reacted with N-methyl-(2-aminophenyl)methylamine in an inert solvent such as dichloromethane or tetrahydrofuran (THF).
- The reaction is typically conducted at low temperature (0°C to room temperature) to control reactivity.
- A base such as triethylamine or pyridine is added to scavenge the released HCl.
Direct Amidation Using Coupling Reagents
Alternatively, direct amidation of cyclohexanecarboxylic acid with the amine can be achieved using coupling reagents:
-
- Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Additives such as HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) to improve yield and reduce side reactions.
-
- The acid and amine are mixed in anhydrous solvent (e.g., dichloromethane).
- Coupling reagent and additive are added under inert atmosphere.
- The reaction is stirred at room temperature or slightly elevated temperature until completion (monitored by TLC).
-
- Avoids the need to isolate acid chloride.
- Mild conditions reduce side reactions, especially important for sensitive amines like 2-aminophenyl derivatives.
Reductive Amination Pathway
A less direct but sometimes employed method involves:
- Step 1: Formation of an imine or Schiff base by reacting 2-aminobenzylamine with cyclohexanecarboxaldehyde or cyclohexanecarboxylic acid derivative.
- Step 2: Reduction of the imine to the secondary amine using reducing agents like sodium cyanoborohydride (NaBH₃CN).
- Step 3: Subsequent methylation of the amine nitrogen to introduce the N-methyl group, often via reductive methylation with formaldehyde and a reducing agent.
This method is less common due to more steps and potential side reactions but may be useful when direct amidation is challenging.
Reaction Conditions and Optimization
The following table summarizes typical conditions and yields reported for amide formation relevant to this compound class:
| Method | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid chloride + amine | SOCl₂, DCM, 0°C to RT, triethylamine base | 70-85 | Requires handling of acid chlorides |
| Carbodiimide coupling | DCC or EDC, HOBt/DMAP, DCM, RT | 65-90 | Mild, avoids acid chloride, widely used |
| Reductive amination | Aldehyde + amine, NaBH₃CN, formaldehyde methylation | 50-70 | Multi-step, useful for complex amines |
Purification and Characterization
- Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures is standard.
- Characterization:
- NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm amide bond formation and substitution pattern.
- IR Spectroscopy: Amide carbonyl stretch around 1640-1680 cm⁻¹.
- Mass Spectrometry: Confirms molecular weight.
These techniques ensure the purity and identity of the final compound.
Research Findings and Mechanistic Insights
- The amide bond formation is generally straightforward but can be influenced by the electronic nature of the 2-aminophenyl substituent.
- Steric hindrance from the cyclohexane ring may affect reaction rates and yields.
- Use of catalytic additives like DMAP or pyrrolidinopyridine N-oxide (PPYO) can enhance coupling efficiency.
- Site-selective functionalization strategies for related compounds have been developed using nickel/aluminum cooperative catalysis, though these are more relevant to downstream modifications rather than initial synthesis.
Summary Table of Key Preparation Methods
| Step | Methodology | Key Reagents | Conditions | Yield Range | Purification Method |
|---|---|---|---|---|---|
| 1 | Acid chloride formation | SOCl₂ or oxalyl chloride | 0°C to RT, inert solvent | - | - |
| 2 | Amide coupling (acid chloride) | N-methyl-(2-aminophenyl)methylamine, base | DCM, 0°C to RT | 70-85% | Silica gel chromatography |
| 3 | Direct amidation (carbodiimide) | DCC or EDC, HOBt, DMAP | DCM, RT | 65-90% | Silica gel chromatography |
| 4 | Reductive amination + methylation | Aldehyde, NaBH₃CN, formaldehyde | Mild, multi-step | 50-70% | Chromatography or recrystallization |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing N-[(2-aminophenyl)methyl]-N-methylcyclohexanecarboxamide, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves reacting cyclohexanecarbonyl chloride with N-methyl-(2-aminophenyl)methylamine. A two-step procedure is adapted from similar carboxamide syntheses:
Acid chloride preparation : Cyclohexanecarboxylic acid is treated with thionyl chloride (SOCl₂) to generate cyclohexanecarbonyl chloride.
Amide coupling : The acid chloride reacts with the amine in anhydrous dichloromethane or benzene, using triethylamine (TEA) as a base to neutralize HCl. Optimal yields (70–85%) are achieved at 0–5°C to minimize side reactions . Magnetic stirring ensures efficient mixing in non-polar solvents . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification.
Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies protons on the aromatic (δ 6.5–7.5 ppm) and cyclohexane (δ 1.2–2.5 ppm) moieties, while ¹³C NMR confirms the carboxamide carbonyl (δ ~170 ppm) .
- FT-IR Spectroscopy : The amide C=O stretch (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) are diagnostic .
- X-ray Crystallography : Resolves bond lengths/angles, as demonstrated for analogous cyclohexanecarboxamide derivatives .
- HPLC-UV : Quantifies purity (>95%) using a C18 column and methanol/water gradient .
Q. What purification strategies are recommended to isolate high-purity this compound?
- Methodological Answer : After synthesis, use liquid-liquid extraction (dichloromethane/water) to remove unreacted amines. Column chromatography with silica gel and a 1:3 ethyl acetate/hexane eluent isolates the product. Recrystallization from ethanol improves crystalline purity . For industrial-scale protocols, continuous flow systems reduce impurities .
Advanced Research Questions
Q. How do computational chemistry methods like density functional theory (DFT) enhance understanding of this compound’s electronic properties?
- Methodological Answer : DFT calculations (B3LYP/6-311G(d,p)) predict molecular geometry, electrostatic potentials, and frontier orbitals. For example:
- Electrophilic Sites : The carboxamide carbonyl and aromatic amino groups show high electron density, making them reactive toward nucleophiles .
- Vibrational Analysis : Scaling factors (0.96–0.98) align computed frequencies with experimental FT-IR data, as validated for thiourea derivatives .
- TD-DFT : Simulates UV-Vis spectra to correlate absorption bands (e.g., π→π* transitions at ~270 nm) with electronic transitions .
Q. What strategies resolve contradictions between experimental and computational data for this compound’s derivatives?
- Methodological Answer :
- Solvent Effects : Re-optimize DFT models using implicit solvent methods (e.g., Polarizable Continuum Model) to account for solvation .
- Solid-State Adjustments : Compare Hirshfeld surfaces (from X-ray data) with computed crystal packing to identify intermolecular interactions (e.g., hydrogen bonds) .
- Scaled Quantum Mechanical (SQM) Force Fields : Refine vibrational assignments using experimental solid-state IR .
Q. How does this compound interact with biological targets, and what assays validate its activity?
- Methodological Answer :
- Enzyme Inhibition : Molecular docking (AutoDock Vina) predicts binding to histone deacetylases (HDACs) via hydrogen bonds between the aminophenyl group and catalytic residues. Validate using fluorometric HDAC activity assays (IC₅₀ values) .
- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in cancer cell lines (e.g., HeLa), with cytotoxicity assessed via MTT assays .
Q. What structural modifications enhance the stability or bioactivity of this compound?
- Methodological Answer :
- Electron-Withdrawing Groups : Substituting the cyclohexane ring with fluorine increases metabolic stability (e.g., t₁/₂ in liver microsomes rises from 2.1 to 4.7 hours) .
- Ring Expansion : Replacing cyclohexane with adamantane improves lipophilicity (logP increases by 0.8), enhancing blood-brain barrier penetration in rodent models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
